molecular formula C7H8BrN B126805 3-Bromo-5-ethylpyridine CAS No. 142337-95-9

3-Bromo-5-ethylpyridine

Cat. No. B126805
M. Wt: 186.05 g/mol
InChI Key: POFDPNRTCRTDMQ-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

Sodium hydroxide (10 g, 0.25 mol) and hydrazine monohydrate (10 mL) were added to a solution of 3-acetyl-5-bromopyridine (5 g, 25 mmol) dissolved in diethylene glycol (18 mL). The reaction mixture was heated to 140° C. for 6 hours and then partitioned between H2O and Ether. The organic layers were washed with brine, dried over MgSO4 and concentrated. The residue was purified by flash silica gel chromatography (0% to 40% EtOAc in hexanes) to give the title compound (3 g, 65%). 1H NMR (400 MHz, CDCl3): δ 1.26 (t, J=7.6 Hz, 3 H), 2.65 (q, J=7.6 Hz, 2 H), 7.67 (s, 1 H), 8.37 (s, 1 H), 8.51 (s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.NN.[C:6]([C:9]1[CH:10]=[N:11][CH:12]=[C:13]([Br:15])[CH:14]=1)(=O)[CH3:7]>C(O)COCCO>[Br:15][C:13]1[CH:12]=[N:11][CH:10]=[C:9]([CH2:6][CH3:7])[CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C=1C=NC=C(C1)Br
Step Two
Name
Quantity
18 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between H2O and Ether
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography (0% to 40% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.